molecular formula C20H14ClN5O2S B2585264 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 852691-58-8

5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2585264
CAS No.: 852691-58-8
M. Wt: 423.88
InChI Key: TXOQVBJZANGJTM-UHFFFAOYSA-N
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Description

5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including pyrido[1,2-a]pyrimidine and imidazo[1,2-c]quinazoline moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one involves several key steps. One common synthetic route includes the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and the availability of starting materials. Additionally, transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes has been employed . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one include other fused heterocyclic systems such as:

The uniqueness of this compound lies in its specific combination of fused rings and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2S/c1-11-19(28)26-18(22-11)14-4-2-3-5-15(14)24-20(26)29-10-13-8-17(27)25-9-12(21)6-7-16(25)23-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQVBJZANGJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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